molecular formula C10H6F2O3 B15128218 3-(2,6-Difluorophenyl)oxolane-2,5-dione

3-(2,6-Difluorophenyl)oxolane-2,5-dione

Cat. No.: B15128218
M. Wt: 212.15 g/mol
InChI Key: MFAVCJHHHAQSEO-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)oxolane-2,5-dione is a chemical compound belonging to the class of oxolane derivatives. It has a molecular formula of C10H6F2O3 and a molecular weight of 212.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)oxolane-2,5-dione typically involves the reaction of 2,6-difluorobenzoyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,6-Difluorophenyl)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)oxolane-2,5-dione
  • 3-(3,5-Difluorophenyl)oxolane-2,5-dione
  • 3-(2,6-Dichlorophenyl)oxolane-2,5-dione

Uniqueness

3-(2,6-Difluorophenyl)oxolane-2,5-dione is unique due to the presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

3-(2,6-difluorophenyl)oxolane-2,5-dione

InChI

InChI=1S/C10H6F2O3/c11-6-2-1-3-7(12)9(6)5-4-8(13)15-10(5)14/h1-3,5H,4H2

InChI Key

MFAVCJHHHAQSEO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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